molecular formula C14H16BrNO2 B1416551 tert-Butyl 3-bromo-5-methyl-1H-indole-1-carboxylate CAS No. 914349-24-9

tert-Butyl 3-bromo-5-methyl-1H-indole-1-carboxylate

Cat. No.: B1416551
CAS No.: 914349-24-9
M. Wt: 310.19 g/mol
InChI Key: OZMQFZLYHMJMSA-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-5-methyl-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a methyl group attached to the indole ring.

Biochemical Analysis

Biochemical Properties

tert-Butyl 3-bromo-5-methyl-1H-indole-1-carboxylate plays a role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives are known to inhibit enzymes such as glycogen synthase kinase-3β (GSK-3β) and 5-lipoxygenase, which are involved in inflammatory and metabolic pathways . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity and modulating downstream biochemical processes.

Cellular Effects

The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound may affect the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular function and viability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions ultimately result in the modulation of various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can remain stable under specific conditions, but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity . Threshold effects are often observed, where a specific dosage range is required to achieve the desired biological activity without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, indole derivatives can influence the metabolism of lipids and carbohydrates by modulating the activity of key metabolic enzymes . These interactions can lead to changes in metabolic homeostasis and energy balance within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound, ensuring its availability at the site of action . The distribution of the compound can affect its biological activity, as it needs to reach the target cells and tissues to exert its effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes. The localization of the compound can determine its specific biological effects and mechanisms of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-bromo-5-methyl-1H-indole-1-carboxylate typically involves the bromination of a suitable indole precursor followed by esterification. One common method starts with the bromination of 5-methylindole using N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The resulting 3-bromo-5-methylindole is then subjected to esterification with tert-butyl chloroformate in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-bromo-5-methyl-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of 3-amino-5-methyl-1H-indole-1-carboxylate or 3-thio-5-methyl-1H-indole-1-carboxylate.

    Oxidation: Formation of 3-carboxy-5-methylindole derivatives.

    Reduction: Formation of 3-bromo-5-methylindoline-1-carboxylate.

    Hydrolysis: Formation of 3-bromo-5-methylindole-1-carboxylic acid.

Scientific Research Applications

tert-Butyl 3-bromo-5-methyl-1H-indole-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a precursor for the development of pharmaceutical compounds targeting various diseases.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-bromo-5-methyl-1H-indole-1-carboxylate is unique due to the specific positioning of the bromine and methyl groups on the indole ring, which can significantly affect its chemical reactivity and biological activity. This distinct structure allows for unique interactions with biological targets and can lead to the development of novel therapeutic agents .

Properties

IUPAC Name

tert-butyl 3-bromo-5-methylindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO2/c1-9-5-6-12-10(7-9)11(15)8-16(12)13(17)18-14(2,3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZMQFZLYHMJMSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C2Br)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654334
Record name tert-Butyl 3-bromo-5-methyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914349-24-9
Record name tert-Butyl 3-bromo-5-methyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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